molecular formula C18H20N4OS B2491034 (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1014091-98-5

(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Cat. No. B2491034
CAS RN: 1014091-98-5
M. Wt: 340.45
InChI Key: XTJLHVQZFXVCRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Compounds with structures similar to "(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone" are often synthesized through multi-step chemical reactions involving the coupling of benzo[d]thiazol with piperidinyl and pyrazolyl moieties. These syntheses typically involve reactions such as amide coupling, nucleophilic substitution, and cyclization. The choice of reagents, solvents, and conditions is critical for achieving high yield and purity (Prasad et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. These studies reveal the geometry, conformation, and electronic structure of the molecules. For example, piperidine and pyrazolyl rings often adopt specific conformations that influence the compound's overall molecular geometry and its interactions (Karthik et al., 2021).

Chemical Reactions and Properties

Chemical reactivity and properties are influenced by the functional groups present in the molecule. The benzo[d]thiazol and pyrazolyl groups contribute to the compound's electron-donating and electron-withdrawing characteristics, affecting its reactivity towards nucleophiles and electrophiles. These compounds may undergo reactions such as hydrolysis, oxidation, and further substitution depending on the reaction conditions and the presence of specific functional groups (Eckhardt et al., 2020).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure and intermolecular forces. Compounds with benzo[d]thiazol and piperidinyl groups typically exhibit moderate solubility in organic solvents and may form crystalline solids with specific melting points, which can be analyzed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are key to understanding the behavior of these compounds in chemical reactions and potential applications. The presence of electron-donating and electron-withdrawing groups within the molecule influences its chemical stability, reactivity, and interaction with biological targets. Computational studies, including density functional theory (DFT), provide insights into the electronic structure, molecular orbitals, and potential reaction pathways (Huang et al., 2021).

Scientific Research Applications

Molecular Interactions and Structural Analysis

  • A study by Shim et al. (2002) explored the molecular interactions of a structurally similar compound, SR141716, with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, the study provided insights into the conformational preferences and the energetics associated with these conformations, contributing to the understanding of the antagonist's binding mechanism to the receptor. This research underscores the importance of conformational analysis in drug design, particularly for receptor-ligand interactions (Shim et al., 2002).
  • Another study by Benaka Prasad et al. (2018) focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle similar in structure. This research highlighted the compound's antiproliferative activity and provided a detailed characterization using various spectroscopic techniques. The study's findings contribute to the understanding of the molecular structure and stability, which are crucial for the compound's bioactivity (Benaka Prasad et al., 2018).

Antimicrobial and Anticancer Activities

  • Patel et al. (2011) synthesized a series of pyridine derivatives, including compounds structurally related to (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone. The study assessed their in vitro antimicrobial activity, revealing variable and modest activity against bacteria and fungi, indicating potential applications in combating microbial infections (Patel et al., 2011).
  • Inceler et al. (2013) investigated the anticancer activity of thiophene-containing 1,3-diarylpyrazole derivatives, which are structurally related to the compound . The study found significant growth inhibitory effects on certain cancer cell lines, suggesting the potential of these derivatives in anticancer drug development (Inceler et al., 2013).

Safety and Hazards

The safety and hazards associated with these compounds can depend on factors such as their specific structure and the nature of the substituents on the benzothiazole, piperidine, and pyrazole rings. It’s important to handle these compounds with appropriate safety precautions .

Future Directions

The future directions for research on these compounds could involve exploring their potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This could involve developing new synthetic methods for these compounds, studying their physical and chemical properties, and investigating their biological activity .

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-11-15(20-21(12)2)18(23)22-9-7-13(8-10-22)17-19-14-5-3-4-6-16(14)24-17/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJLHVQZFXVCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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